

# Application Note: Spectroscopic and Spectrometric Characterization of Goodyeroside

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| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Goodyeroside A |           |
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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Goodyeroside A is a naturally occurring butanolide glycoside first isolated from Crocus sativus and later found in several Goodyera species (Orchidaceae)[1][2]. It is the (S)-epimer of Kinsenoside[2]. Preliminary pharmacological studies have indicated that Goodyeroside A possesses potential hepatoprotective effects, making it a compound of interest for further research and drug development[2]. Accurate and detailed analytical data are crucial for the identification, quality control, and further investigation of this bioactive natural product. This application note provides a comprehensive summary of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Goodyeroside A. Additionally, it outlines detailed protocols for acquiring this data, serving as a practical guide for researchers in the field of natural product chemistry.

#### Chemical Structure

The chemical structure of **Goodyeroside A**, systematically named (4S)-4- [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one, is presented below.

Molecular Formula: C10H16O8[3]



Molecular Weight: 264.23 g/mol [3]

### **Mass Spectrometry Data**

High-resolution mass spectrometry is essential for confirming the elemental composition and molecular weight of **Goodyeroside A**. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile compound. The data presented below was obtained using ESI in negative ion mode.

Table 1: Mass Spectrometry Data for Goodyeroside A

| Parameter         | Value Reference             |        |
|-------------------|-----------------------------|--------|
| Molecular Formula | C10H16O8                    | [1][3] |
| Monoisotopic Mass | 264.0845 Da                 | [1]    |
| Ionization Mode   | ESI <sup>-</sup> (Negative) | [2]    |
| Observed Ion      | m/z 309.10 [M+HCOO]-        | [2]    |

## **Protocol for Mass Spectrometry Analysis**

This protocol describes a general method for the analysis of **Goodyeroside A** using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

- 1. Sample Preparation:
- Accurately weigh 1 mg of purified Goodyeroside A.
- Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to create a 1 mg/mL stock solution.
- Further dilute the stock solution to a final concentration of 1-10 μg/mL for analysis.
- Filter the final solution through a 0.22 μm syringe filter before injection.
- 2. Liquid Chromatography (LC) Conditions:



- Instrument: A standard HPLC or UHPLC system.
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2-5 μL.
- Column Temperature: 40 °C.
- 3. Mass Spectrometry (MS) Conditions:
- Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
- Ion Source: Electrospray Ionization (ESI).
- · Polarity: Negative ion mode.
- Scan Range: m/z 100-500.
- Capillary Voltage: 3.0-3.5 kV.
- Gas Temperature: 300-350 °C.
- Nebulizer Pressure: 30-40 psi.
- Data Acquisition: Full scan mode. For fragmentation studies, use tandem MS (MS/MS) mode with collision-induced dissociation (CID).

## **NMR Spectroscopy Data**



NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like **Goodyeroside A**. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR data acquired in pyridine-d<sub>5</sub>.

Table 2: <sup>1</sup>H-NMR Data for **Goodyeroside A** (in Pyridine-d<sub>5</sub>)[2]

| Position    | Chemical Shift (δ)<br>ppm | Multiplicity | Coupling Constant (J) Hz |
|-------------|---------------------------|--------------|--------------------------|
| H-1'        | 4.91                      | d            | 7.8                      |
| H-3         | 4.84–4.87                 | m            | -                        |
| H-4a        | 4.70                      | d            | 10.1                     |
| H-6'a       | 4.55                      | d            | 11.8                     |
| H-4b, H-6'b | 4.34–4.45                 | m            | -                        |
| H-4', H-5'  | 4.20–4.24                 | m            | -                        |
| H-3', H-2'  | 3.93-4.01                 | m            | -                        |
| H-2a, H-2b  | 2.83–2.92                 | m            | -                        |

Table 3: <sup>13</sup>C-NMR Data for **Goodyeroside A** (in Pyridine-d<sub>5</sub>)[2]



| Chemical Shift (δ) ppm  |
|---|
| 36.0  |
| 63.0  |
| 71.8  |
| 75.1  |
| 75.2  |
| 75.6  |
| 78.7  |
| 79.1  |
| 104.4   |
| 176.4   |
| Note: Specific carbon assignments typically require 2D NMR experiments such as HSQC and HMBC. |

## **Protocol for NMR Spectroscopy Analysis**

This protocol provides a standard procedure for obtaining high-quality 1D NMR spectra of **Goodyeroside A**.

- 1. Sample Preparation:
- Prepare a sample by dissolving 5-10 mg of purified Goodyeroside A in approximately 0.6 mL of deuterated pyridine (pyridine-d<sub>5</sub>).
- Ensure the sample is fully dissolved. Gentle vortexing may be required.
- Transfer the solution to a standard 5 mm NMR tube.
- 2. Instrument and Setup:
- Spectrometer: A 400 MHz or higher field NMR spectrometer.



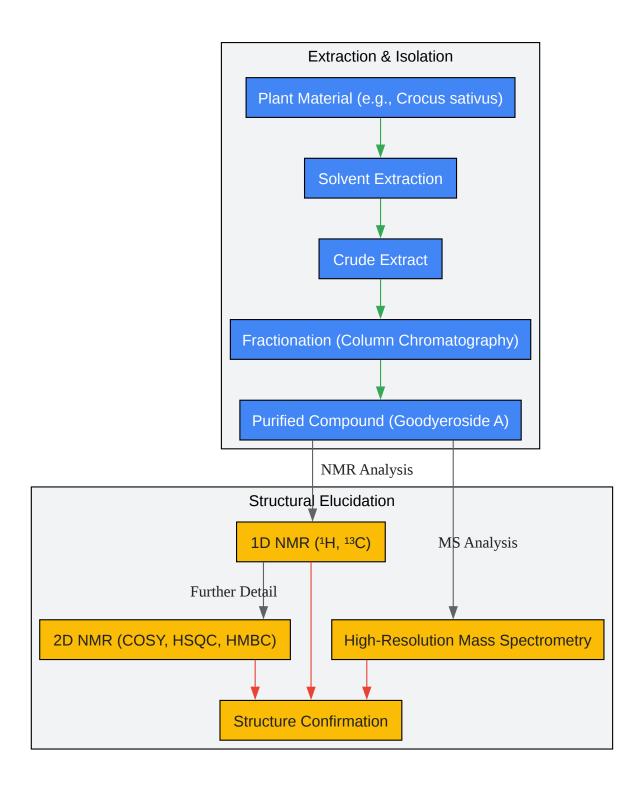
- Probe: A standard broadband or cryoprobe.
- Temperature: Set the experiment temperature to 25 °C (298 K).
- Locking and Shimming: Lock the spectrometer on the deuterium signal of pyridine-d₅.
   Perform automated or manual shimming to optimize magnetic field homogeneity.
- 3. <sup>1</sup>H-NMR Acquisition:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay (d1): 1-2 seconds.
- Number of Scans: 16-64 scans, depending on sample concentration.
- Processing: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation. Manually phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak.
- 4. <sup>13</sup>C-NMR Acquisition:
- Pulse Program: A standard proton-decoupled <sup>13</sup>C experiment (e.g., 'zgpg30').
- Spectral Width: Approximately 200-220 ppm.
- Acquisition Time: 1-1.5 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 1024-4096 scans, as <sup>13</sup>C has low natural abundance.
- Processing: Apply an exponential window function (line broadening of 1-2 Hz). Perform Fourier transformation, phasing, and baseline correction.



# **Workflow for Isolation and Spectroscopic Analysis**

The identification of natural products like **Goodyeroside A** follows a systematic workflow, from initial extraction to final structural confirmation. Modern approaches often use a combination of chromatographic separation and spectroscopic analysis[4][5][6].





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Caption: General workflow for the isolation and structural analysis of **Goodyeroside A**.



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